N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
Description
N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide is a synthetic organic compound known for its unique spirocyclic structure. This compound features a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of an oxazolidine ring and a carboxamide group further enhances its chemical complexity and potential for diverse reactivity.
Properties
IUPAC Name |
N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-3-9-24-17-5-4-16(15(2)11-17)12-20-18(22)21-8-6-19(13-21)7-10-23-14-19/h4-5,11H,3,6-10,12-14H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKDRZMFQNJLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CNC(=O)N2CCC3(C2)CCOC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[4.4]nonane core can be synthesized through a cyclization reaction involving a suitable diol and a ketone under acidic conditions.
Introduction of the Oxazolidine Ring: The oxazolidine ring is introduced via a condensation reaction between an amino alcohol and an aldehyde or ketone.
Attachment of the Propoxyphenyl Group: This step involves the alkylation of the spirocyclic core with 2-methyl-4-propoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The final step is the amidation reaction, where the carboxylic acid derivative of the spirocyclic compound reacts with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic steps for large-scale operations. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the propoxyphenyl group, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its unique spirocyclic structure.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methyl-4-ethoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
- N-[(2-methyl-4-butoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
Uniqueness
N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide is unique due to its specific propoxyphenyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds with different alkoxy groups.
This detailed overview provides a comprehensive understanding of N-[(2-methyl-4-propoxyphenyl)methyl]-2-oxa-7-azaspiro[44]nonane-7-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
